![molecular formula C11H17BN2O3 B1285554 1-[4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazo-1-il]-etanona CAS No. 1150561-76-4](/img/structure/B1285554.png)

1-[4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazo-1-il]-etanona

Descripción general

Descripción

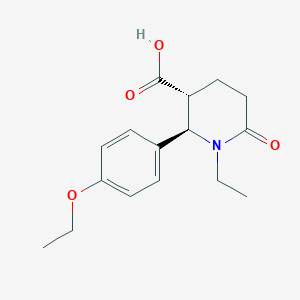

The compound “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone” is a complex organic molecule that contains a pyrazole ring and a boronic ester group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of boronic acids or boronic esters with other organic compounds .

Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The pyrazole ring can also participate in various chemical reactions, but the specific reactions would depend on the other groups present in the molecule.

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Ácido 1-Acetil-1H-pirazo-4-borónico, éster de pinacol: se utiliza ampliamente en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es una herramienta poderosa en química orgánica para formar enlaces carbono-carbono. El compuesto actúa como un reactivo a base de boro, acoplándose con varios haluros bajo catálisis de paladio para sintetizar diversas estructuras biarílicas. Estas estructuras son significativas en el desarrollo de productos farmacéuticos y materiales orgánicos complejos.

Hidrogenación Asimétrica Catalizada por Rutenio

El compuesto sirve como reactivo en la hidrogenación asimétrica catalizada por rutenio . Este proceso es crucial para producir moléculas quirales con alto exceso enantiomérico. Tales moléculas son esenciales en la síntesis de ingredientes farmacéuticos activos (API) donde la quiralidad de la molécula puede afectar significativamente la eficacia y seguridad del fármaco.

Desarrollo de Inhibidores del Factor de Crecimiento Endotelial Vascular (VEGF)

Los investigadores utilizan este compuesto para preparar inhibidores del VEGF . El VEGF juega un papel fundamental en la angiogénesis, la formación de nuevos vasos sanguíneos, que es un proceso crítico en la progresión del cáncer. Al inhibir el VEGF, estos compuestos pueden servir potencialmente como agentes terapéuticos en el tratamiento de varios cánceres al impedir el crecimiento y la metástasis del tumor.

Síntesis de Inhibidores de la Quinasa Aurora

El compuesto es fundamental en la síntesis de inhibidores de las quinasas Aurora . Estas enzimas están involucradas en la regulación de la división celular y se han identificado como posibles objetivos para la terapia del cáncer. Los inhibidores desarrollados utilizando este compuesto podrían conducir a nuevos tratamientos para cánceres caracterizados por proliferación celular anormal.

Modulación de la Vía RHO/ROCK

También se emplea en la preparación de moduladores para la vía RHO/ROCK . Esta vía de señalización es significativa en la motilidad celular, la proliferación y la apoptosis. La modulación de esta vía tiene potencial terapéutico en el tratamiento de enfermedades cardiovasculares, trastornos neurológicos y cáncer.

Inhibición de la Quinasa Janus 2 (JAK2)

Este compuesto se utiliza en el desarrollo de inhibidores de JAK2 . JAK2 es una tirosina quinasa que, cuando está desregulada, puede conducir a trastornos mieloproliferativos. Los inhibidores que se dirigen a JAK2 pueden ser efectivos en el tratamiento de afecciones como la policitemia vera y la mielofibrosis.

Inhibición de c-MET y ALK

El compuesto ayuda a crear inhibidores para c-MET y ALK . Tanto c-MET como ALK son tirosina quinasas receptoras implicadas en el desarrollo y la progresión de varios tipos de cáncer. Los inhibidores que se dirigen a estas quinasas se están investigando por su potencial para tratar cánceres con alteraciones en estas vías.

Inhibición de la Reductasa de S-Nitrosotiol y CDC7

Por último, se utiliza en la síntesis de inhibidores para la reductasa de S-nitrosotiol y CDC7 . La reductasa de S-nitrosotiol desempeña un papel en la señalización del óxido nítrico, mientras que CDC7 es esencial para la replicación del ADN. Los inhibidores de estas enzimas tienen aplicaciones en la investigación cardiovascular y como agentes antiproliferativos, respectivamente.

Mecanismo De Acción

Target of Action

Similar boronic acid derivatives are known to be involved in various reactions as reagents for the preparation of different compounds .

Mode of Action

The compound is a useful reagent for Suzuki-Miyaura cross-couplings . It is involved in several reactions as a reagent for the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is a solid and appears white to light yellow .

Result of Action

The compound is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Action Environment

It is recommended to ensure adequate ventilation and use personal protective equipment as required to avoid dust formation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone for laboratory experiments are its simplicity and efficiency. It is a simple two-step procedure, and yields a product with good purity. In addition, it is a non-toxic and non-irritating reagent, making it safe for laboratory use. The main limitation of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone is its relatively low reactivity, which can make it difficult to use in some reactions.

Direcciones Futuras

The potential applications of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone are vast, and there are many possible future directions for research. One possible direction is to further explore its use as a reagent for organic synthesis. Additionally, further research could be done to explore its potential use as a catalyst for asymmetric synthesis. Another possible direction is to explore its use as a pharmaceutical drug, as its non-toxic and non-irritating properties make it a promising candidate. Finally, further research could be done to explore the mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone, as this is currently not fully understood.

Métodos De Síntesis

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone was synthesized using a two-step procedure, beginning with the synthesis of 1-(4-hydroxy-1H-pyrazol-1-yl)ethanone (HPE) from ethyl acetoacetate and hydroxylamine hydrochloride. HPE was then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride in the presence of a catalytic amount of triethylamine to form the desired product. This two-step procedure is simple and efficient, and yields a product with good purity.

Propiedades

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-8(15)14-7-9(6-13-14)12-16-10(2,3)11(4,5)17-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXOQGDPSCOOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590348 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150561-76-4 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1150561-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)